REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:6](=[S:10])[O:7]CC)[CH:2]([CH3:4])[CH3:3].S(OCC)(O[CH2:19][CH3:20])(=O)=O>>[CH2:11]([N:5]([CH2:1][CH:2]([CH3:3])[CH3:4])[C:6](=[O:10])[S:7][CH2:19][CH3:20])[CH:12]([CH3:13])[CH3:14]
|
Name
|
O-ethyl N,N-diisobutyl-thiocarbamate
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N(C(OCC)=S)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 90 minutes on an oil bath
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
the product is isolated by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)N(C(SCC)=O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |